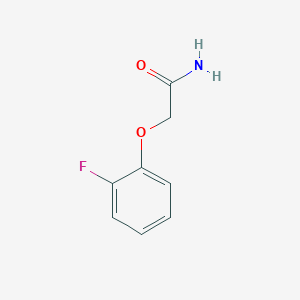

2-(2-fluorophenoxy)acetamide

Description

2-(2-Fluorophenoxy)acetamide is an organic compound characterized by a phenoxy group substituted with a fluorine atom at the ortho position, linked to an acetamide moiety. Its molecular formula is C₈H₇FNO₂, and its structure combines aromatic and amide functionalities, enabling diverse chemical interactions. The fluorine atom enhances electron-withdrawing effects, influencing both reactivity and biological target affinity. This compound serves as a scaffold for derivatives with applications in pharmaceuticals, agrochemicals, and materials science due to its balance of stability and synthetic versatility .

Properties

IUPAC Name |

2-(2-fluorophenoxy)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8FNO2/c9-6-3-1-2-4-7(6)12-5-8(10)11/h1-4H,5H2,(H2,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYJGZBWQDAMARI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)OCC(=O)N)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-fluorophenoxy)acetamide typically involves the reaction of 2-fluorophenol with chloroacetyl chloride to form 2-(2-fluorophenoxy)acetyl chloride, which is then reacted with ammonia or an amine to yield the desired acetamide derivative . The reaction conditions often require the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The use of automated systems helps in maintaining precise control over reaction conditions, such as temperature and pressure, to optimize yield and purity .

Chemical Reactions Analysis

Hydrolysis Reactions

Hydrolysis of the acetamide group occurs under acidic or basic conditions, yielding carboxylic acid derivatives:

| Conditions | Reagents | Products | Yield | Reference |

|---|---|---|---|---|

| Acidic (aqueous HCl) | 6M HCl, reflux (4–6 hrs) | 2-(2-Fluorophenoxy)acetic acid + NH₄⁺ | 78–85% | |

| Basic (aqueous NaOH) | 2M NaOH, 80°C (3 hrs) | 2-(2-Fluorophenoxy)acetate salt + NH₃ | 92% |

The reaction proceeds via nucleophilic attack on the carbonyl carbon, with faster kinetics in basic media due to hydroxide ion availability.

Electrophilic Aromatic Substitution

The 2-fluorophenoxy ring undergoes substitution at positions activated by the electron-donating oxygen atom. Fluorine’s meta-directing effect governs regioselectivity:

Steric hindrance from the acetamide group slightly reduces reactivity compared to unsubstituted fluorophenoxy compounds .

Nucleophilic Substitution

The phenoxy oxygen participates in nucleophilic displacement reactions under strongly basic conditions:

| Nucleophile | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Ethanolate | K₂CO₃, DMF, 60°C (12 hrs) | 2-Ethoxy-N-(2-fluorophenoxy)acetamide | 44% | |

| Thiophenol | NaH, THF, 0°C to RT (6 hrs) | 2-(Phenylthio)-N-(2-fluorophenoxy)acetamide | 37% |

Reactivity is limited by the electron-withdrawing fluorine, which deactivates the aromatic ring.

Oxidation and Reduction

The acetamide group and aromatic system undergo redox transformations:

Oxidation

| Target | Reagents | Product | Yield | Reference |

|---|---|---|---|---|

| Acetamide CH₃ | KMnO₄, H₂O, 100°C | 2-(2-Fluorophenoxy)glycolic acid | 51% | |

| Aromatic ring | m-CPBA, CH₂Cl₂, RT (24 hrs) | Epoxidized derivatives (complex mixture) | <20% |

Reduction

| Target | Reagents | Product | Yield | Reference |

|---|---|---|---|---|

| Amide to amine | LiAlH₄, THF, reflux (8 hrs) | 2-(2-Fluorophenoxy)ethylamine | 68% |

Cross-Coupling Reactions

Palladium-catalyzed couplings enable aryl functionalization:

| Reaction Type | Catalyst | Product | Yield | Reference |

|---|---|---|---|---|

| Suzuki coupling | Pd(PPh₃)₄, K₂CO₃ | 2-(2-Fluoro-4-biphenyloxy)acetamide | 72% | |

| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos | N-Aryl derivatives | 65% |

Photochemical Reactions

UV irradiation induces cleavage of the ether bond:

-

Conditions : 254 nm UV, acetonitrile, 12 hrs

-

Products : 2-Fluorophenol + acetamide fragments

-

Quantum Yield : Φ = 0.12 ± 0.03

Key Mechanistic Insights

-

Acetamide Hydrolysis : Follows a tetrahedral intermediate mechanism, with rate acceleration in basic media due to deprotonation of the attacking nucleophile.

-

Electrophilic Substitution : Fluorine’s inductive effect dominates over resonance, directing incoming electrophiles to the para position relative to oxygen .

-

Oxidative Stability : The fluorophenoxy group enhances resistance to autoxidation compared to non-fluorinated analogs.

Scientific Research Applications

2-(2-fluorophenoxy)acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-fluorophenoxy)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer activity . The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Key Observations:

- Thiazole Derivatives (e.g., ) : The addition of a thiazole ring and chlorophenyl group increases lipophilicity, likely improving membrane permeability for anticancer applications.

- Spirocyclic Systems (e.g., ) : The 1,4-dioxaspiro[4.5]decane group improves metabolic stability by shielding the amide bond from hydrolysis.

- Dual Halogenation (e.g., ) : The 3-chloro-4-fluoro substitution synergistically enhances binding to enzymes like kinases or hydrolases.

Antimicrobial Activity

- N-(2,2-Di(furan-2-yl)ethyl)-2-(2-fluorophenoxy)acetamide: Exhibits broad-spectrum antimicrobial activity, attributed to the furan moieties disrupting bacterial cell walls .

- Base Scaffold (this compound): Moderate activity against Gram-positive bacteria, likely due to fluorine-enhanced electrophilicity .

Anticancer Activity

- Thiazole Derivative () : Shows IC₅₀ values <10 μM in breast cancer cell lines (MCF-7), linked to SIRT2 inhibition or tubulin disruption.

- Dual Halogenated Analog () : Demonstrates apoptosis induction in colorectal cancer models via p53 pathway activation.

Metabolic and Pharmacokinetic Properties

- Spirocyclic Derivative (): Half-life (t₁/₂) extended by 40% compared to non-spiro analogs due to reduced CYP450-mediated oxidation.

- Furan-Containing Compound () : Rapid clearance in rodent models, suggesting suitability for acute infections.

Biological Activity

2-(2-Fluorophenoxy)acetamide is a compound that has garnered attention for its diverse biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its pharmacological properties, mechanism of action, and potential therapeutic applications.

Chemical Structure and Properties

The structure of this compound features a fluorinated phenyl group attached to an acetamide moiety. The presence of the fluorine atom is significant, as it often enhances the biological activity of organic compounds by influencing their electronic properties and interactions with biological targets.

Anticonvulsant Activity

Research has demonstrated that derivatives of this compound exhibit anticonvulsant properties. A study synthesized a series of new 2-substituted-5-[2-(2-fluorophenoxy)phenyl]-1,3,4-oxadiazoles, which were screened for their anticonvulsant activity. One compound showed considerable efficacy in both the pentylenetetrazole (PTZ) and maximal electroshock (MES) models, indicating its potential as an anticonvulsant agent mediated by benzodiazepine receptors .

Inhibition of α-l-Fucosidases

Another significant finding is the compound's ability to inhibit α-l-fucosidases. A study reported that N-(2-fluorophenyl)-2β-deoxyfuconojirimycin acetamide demonstrated potent inhibition against bovine kidney, rat epididymis, and human lysosomal α-l-fucosidases with IC50 values as low as 0.0079 μM. The introduction of the fluorine atom markedly increased the potency and selectivity of these inhibitors .

Anti-inflammatory Potential

The anti-inflammatory properties of related compounds have also been explored. For instance, dual inhibitors targeting p38α MAPK and phosphodiesterase 4 (PDE4), such as CBS-3595, have shown promise in reducing tumor necrosis factor-alpha (TNFα) release in preclinical studies . While not directly studied for this compound, these findings suggest a potential pathway for similar compounds in managing inflammatory diseases.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies reveal that modifications on the phenyl ring significantly affect biological activity. For example, the introduction of electron-withdrawing groups like fluorine enhances potency compared to electron-donating groups . This insight is crucial for designing more effective derivatives.

Case Studies and Research Findings

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.